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Compound of Interest

Compound Name: Avacopan

Cat. No.: B605695 Get Quote

An In-Depth Technical Guide on the Core Pharmacological Profile

This technical guide provides a comprehensive overview of the in-vitro characterization of

avacopan (TAVNEOS®, formerly CCX168), a selective, orally administered small-molecule

antagonist of the human complement 5a receptor (C5aR1, also known as CD88). The data and

methodologies presented herein are essential for researchers, scientists, and drug

development professionals working in the fields of immunology, inflammation, and autoimmune

diseases, particularly ANCA-associated vasculitis (AAV).

Introduction and Mechanism of Action
The complement system is a critical component of innate immunity. Upon activation,

complement component C5 is cleaved into C5a and C5b. C5a is a potent anaphylatoxin and a

powerful chemoattractant for neutrophils.[1][2] It exerts its pro-inflammatory effects by binding

to its G protein-coupled receptor, C5aR1, which is highly expressed on the surface of

neutrophils and other myeloid cells.[1][3] This interaction triggers a cascade of downstream

signaling events, including intracellular calcium mobilization, upregulation of adhesion

molecules like CD11b, degranulation, and directed cell migration (chemotaxis), which are

central to the pathogenesis of AAV.[1][4][5][6]

Avacopan is a selective C5aR1 antagonist.[2][3][7] It functions as a competitive, allosteric

inhibitor that binds to a site on the receptor distinct from the C5a binding site, thereby

preventing C5a-mediated receptor activation and subsequent downstream inflammatory

responses.[4][8][9] By precisely blocking this interaction, avacopan reduces neutrophil

activation and migration to sites of inflammation without affecting the formation of the C5b-9
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membrane attack complex (MAC), which is crucial for host defense against pathogens.[4][10]
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Figure 1: C5aR1 Signaling Pathway and Avacopan's Mechanism of Action.

Quantitative Data: Binding Affinity and Selectivity
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Avacopan demonstrates potent and highly selective binding to human C5aR1. In-vitro assays

confirm its sub-nanomolar affinity for its target and minimal interaction with other related and

unrelated receptors.

Table 1: Avacopan Binding Affinity and Receptor Selectivity

Parameter Target/Assay Value Reference

Binding Affinity

IC₅₀
Human C5aR1 (¹²⁵I-

C5a competition)
0.1 nM [3]

Receptor Selectivity

IC₅₀

C5L2, C3aR,

ChemR23, GPR1,

FPR1

>5,000 nM [12]

IC₅₀
Panel of 18

Chemokine Receptors
>5,000 nM [12]

Selectivity Fold
Most Chemotactic

Receptors
~10,000-fold [12]

| Activity at 10 µM | Panel of 55 unrelated receptors | Weak activity on Adenosine A2a (42%

inh.) and A3 (33% inh.) |[12] |

In-Vitro Functional Characterization
The functional consequences of C5aR1 inhibition by avacopan have been extensively

characterized through a suite of cell-based assays using both C5aR-expressing cell lines (e.g.,

U937) and freshly isolated human neutrophils.[2][5][13]

Table 2: Summary of Avacopan In-Vitro Functional Activity
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Assay Type Cell Type
Endpoint
Measured

Key Finding Reference

Chemotaxis

Assay

Human
Neutrophils,
U937 cells

C5a-mediated
cell migration

Potent
inhibition of
neutrophil
recruitment

[2][3][6]

Calcium

Mobilization

Human

Neutrophils,

U937 cells

Intracellular

calcium flux

Blockade of C5a-

induced calcium

release

[2][5]

Neutrophil

Activation

Human

Neutrophils

Upregulation of

CD11b

Inhibition of C5a-

induced CD11b

expression

[2][5][10][14]

| Cytokine Production | Whole Blood | C5a-induced cytokine release (IL-6, IL-8) | Marked

attenuation of cytokine production |[10] |

Detailed Experimental Protocols
This protocol is used to determine the binding affinity (IC₅₀) of avacopan for the C5aR1

receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the concentration of avacopan required to inhibit 50% of the specific

binding of ¹²⁵I-labeled C5a to human C5aR1.

Materials:

Cell Membranes: Membrane preparations from U937 cells differentiated to express high

levels of C5aR1.[3]

Radioligand: ¹²⁵I-labeled human C5a.

Competitor: Avacopan, serially diluted.

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]
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Wash Buffer: Ice-cold assay buffer.

Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in

0.3% PEI), and a scintillation counter.[15]

Procedure:

Membrane Preparation: U937 cells are homogenized in a cold lysis buffer and centrifuged to

pellet the membranes. The pellet is washed, resuspended in a buffer containing 10%

sucrose, and stored at -80°C. Protein concentration is determined via a BCA assay.[15]

Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL.

Incubation: To each well, add:

150 µL of thawed cell membrane preparation (e.g., 5-15 µg protein).

50 µL of serially diluted avacopan or vehicle (for total binding) or a high concentration of

unlabeled C5a (for non-specific binding).

50 µL of ¹²⁵I-C5a solution.

The plate is incubated for 60 minutes at 30°C with gentle agitation.[15]

Filtration: The incubation is terminated by rapid vacuum filtration through GF/C filters using a

cell harvester. The filters trap the membranes with bound radioligand.

Washing: Each well is washed four times with ice-cold wash buffer to remove unbound

radioligand.[15]

Counting: Filters are dried, and a scintillation cocktail is added. The radioactivity retained on

the filters is quantified using a MicroBeta counter.[15]

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The IC₅₀ value is determined by fitting the competition data to a one-site sigmoidal

dose-response curve using non-linear regression software (e.g., Prism).[15]
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Figure 2: Workflow for a Radioligand Competition Binding Assay.
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This assay evaluates the ability of avacopan to inhibit the directed migration of neutrophils

toward a C5a gradient.

Objective: To measure the dose-dependent inhibition of C5a-induced human neutrophil

migration by avacopan.

Materials:

Cells: Freshly isolated human peripheral blood neutrophils.[16]

Chemoattractant: Recombinant human C5a.

Inhibitor: Avacopan.

Apparatus: 96-well Boyden chamber or Transwell® plate with a permeable membrane (e.g.,

5.0 µm pore size).[16]

Detection Reagent: ATP-based luminescence assay (e.g., CellTiter-Glo®) or cell staining.[16]

Plate Reader: Luminescence-capable microplate reader.

Procedure:

Neutrophil Isolation: Isolate neutrophils from whole blood of healthy donors using standard

methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

[16] Resuspend cells in a serum-free medium.

Assay Setup:

Lower Chamber: Add medium containing the chemoattractant (C5a) with or without

varying concentrations of avacopan. Include a negative control (medium only) and a

positive control (C5a only).[16]

Upper Chamber: Seed the isolated neutrophils into the upper chamber of the Transwell

insert.[16]

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for approximately 1 hour

to allow for cell migration through the porous membrane.[16]
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Quantification:

Remove the upper chamber insert.

Quantify the number of neutrophils that have migrated to the lower chamber. This is

commonly done by measuring ATP content using a luminescent assay, where the light

signal is directly proportional to the number of viable cells.[16]

Data Analysis: Calculate the percentage of migration inhibition for each avacopan
concentration relative to the C5a-only positive control. Determine the IC₅₀ value from the

resulting dose-response curve.
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Figure 3: Experimental Workflow for a Neutrophil Chemotaxis Assay.
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This assay measures the expression of the neutrophil activation marker CD11b on the cell

surface following stimulation with C5a.

Objective: To assess the ability of avacopan to block C5a-induced neutrophil activation.

Materials:

Cells: Freshly isolated human neutrophils or heparinized whole blood.

Stimulant: Recombinant human C5a.

Inhibitor: Avacopan.

Antibody: Fluorochrome-conjugated anti-human CD11b antibody.

Apparatus: Flow cytometer.

Procedure:

Pre-incubation: Pre-incubate isolated neutrophils or whole blood samples with varying

concentrations of avacopan or vehicle control for 10-15 minutes at room temperature.[14]

Stimulation: Add C5a to the samples to stimulate the cells and incubate for a defined period

(e.g., 30 minutes) at 37°C.

Staining: Add the anti-CD11b antibody to the samples and incubate in the dark as per the

manufacturer's protocol.

Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.

Acquisition: Analyze the samples on a flow cytometer, gating on the neutrophil population

based on forward and side scatter properties.

Data Analysis: Quantify the mean fluorescence intensity (MFI) of CD11b staining for each

sample. Determine the percentage of inhibition of CD11b upregulation afforded by avacopan
compared to the C5a-stimulated control.

Conclusion
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The in-vitro characterization of avacopan defines it as a highly potent and selective antagonist

of the C5aR1 receptor. Robust data from binding and functional cell-based assays demonstrate

its ability to effectively block the key pro-inflammatory actions of the C5a-C5aR1 axis, including

neutrophil chemotaxis, activation, and calcium mobilization.[2][5][13] These foundational

studies provide a clear pharmacological rationale for its clinical efficacy in treating complement-

driven inflammatory diseases like ANCA-associated vasculitis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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